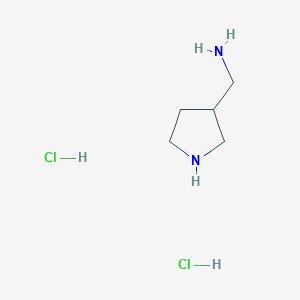
5-bromo-2,2-dimethyl-1,3-dioxolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,2-dimethyl-1,3-dioxolan-4-one is an organic compound characterized by a bromine atom attached to a dioxolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical syntheses. Its structure consists of a five-membered dioxolane ring with two methyl groups and a bromine atom, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Condensation Reaction: : One common method to synthesize 5-bromo-2,2-dimethyl-1,3-dioxolan-4-one involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . This reaction forms the dioxolane ring structure with the bromine atom introduced through subsequent bromination.
-
Bromination: : The bromination of 2,2-dimethyl-1,3-dioxolan-4-one can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This step selectively introduces the bromine atom at the desired position on the dioxolane ring.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : 5-Bromo-2,2-dimethyl-1,3-dioxolan-4-one undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Oxidation and Reduction: : The compound can participate in oxidation reactions, where the dioxolane ring is oxidized to form corresponding carbonyl compounds. Reduction reactions can also occur, particularly under catalytic hydrogenation conditions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkylamines in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with sodium azide yields azido derivatives, while oxidation with KMnO₄ produces carboxylic acids.
Scientific Research Applications
5-Bromo-2,2-dimethyl-1,3-dioxolan-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of drugs and diagnostic agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism by which 5-bromo-2,2-dimethyl-1,3-dioxolan-4-one exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The dioxolane ring provides a stable framework that can undergo various chemical transformations, making it a versatile intermediate.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-one: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-2,2-dimethyl-1,3-dioxolan-4-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.
5-Iodo-2,2-dimethyl-1,3-dioxolan-4-one: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.
Uniqueness
5-Bromo-2,2-dimethyl-1,3-dioxolan-4-one is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it particularly useful in synthetic applications where selective substitution is required.
Properties
CAS No. |
134674-19-4 |
|---|---|
Molecular Formula |
C5H7BrO3 |
Molecular Weight |
195.01 g/mol |
IUPAC Name |
5-bromo-2,2-dimethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C5H7BrO3/c1-5(2)8-3(6)4(7)9-5/h3H,1-2H3 |
InChI Key |
DZKXKWQAIUPQIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(=O)O1)Br)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



